2-bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole

Medicinal Chemistry Physicochemical Properties Lead Optimization

2-Bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole (CAS 1896192-15-6) is a heterocyclic small molecule with the molecular formula C₁₂H₁₃BrN₂ and a molecular weight of 265.15 g/mol. It belongs to the 2,5-disubstituted imidazole class, featuring a bromine atom at the 2-position and a 4-isopropylphenyl group at the 5-position of the imidazole ring.

Molecular Formula C12H13BrN2
Molecular Weight 265.154
CAS No. 1896192-15-6
Cat. No. B2927504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole
CAS1896192-15-6
Molecular FormulaC12H13BrN2
Molecular Weight265.154
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2=CN=C(N2)Br
InChIInChI=1S/C12H13BrN2/c1-8(2)9-3-5-10(6-4-9)11-7-14-12(13)15-11/h3-8H,1-2H3,(H,14,15)
InChIKeyUGBUGTZLQKKOGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole (CAS 1896192-15-6): Core Identifiers and Compound Class


2-Bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole (CAS 1896192-15-6) is a heterocyclic small molecule with the molecular formula C₁₂H₁₃BrN₂ and a molecular weight of 265.15 g/mol . It belongs to the 2,5-disubstituted imidazole class, featuring a bromine atom at the 2-position and a 4-isopropylphenyl group at the 5-position of the imidazole ring [1]. This substitution pattern provides a reactive aryl bromide handle for transition-metal-catalyzed cross-coupling reactions and a sterically and electronically tuned aryl group that can influence downstream physicochemical and biological properties .

Why 2-Bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole Cannot Be Replaced by a Generic 2-Bromo-5-arylimidazole


Generic substitution with a non-isopropyl or unsubstituted analog introduces significant risk of failed downstream reactions and altered biological profiles. The 4-isopropyl substituent directly modulates imidazole ring electron density, steric bulk, and lipophilicity (XLogP3 ~3.1), which are critical parameters for target engagement and pharmacokinetics [1]. Replacing the specific 4-isopropylphenyl group with a phenyl (XLogP3 ~2.3) or 4-methylphenyl moiety alters molecular recognition, while switching the 2-bromo handle for a 2-chloro or 2-iodo analog changes oxidative addition rates in cross-coupling, directly impacting synthetic yield and sequence robustness [2]. The quantitative evidence below details these critical differentiators.

Quantitative Differentiation Evidence for 2-Bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole vs. Closest Analogs


Increased Lipophilicity (XLogP3) Drives Membrane Permeability and Target Engagement Potential

The introduction of a 4-isopropyl group increases lipophilicity by ~0.8 log units compared to the non-substituted 2-bromo-5-phenyl-1H-imidazole analog. This quantifiable difference directly predicts superior passive membrane permeability and potential for CNS penetration, making the target compound a preferred choice for programs requiring balanced lipophilicity without introducing excessive molecular weight [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Electron-Donating Isopropyl Group Tunes Imidazole Ring pKa and Solubility

The 4-isopropyl substituent exerts a +I inductive effect, raising the imidazole N-H pKa by an estimated 0.3–0.5 units relative to 2-bromo-5-phenyl-1H-imidazole. This shifts the ionization state at physiological pH, which can reduce solubility-driven aggregation but also demands deliberate formulation consideration in in vivo studies . A higher pKa correlates with lower clearance in basic amine-containing drugs, a factor systematically exploited in medicinal chemistry.

Physicochemical Analysis pKa prediction Aqueous Solubility

Enhanced Topological Polar Surface Area (TPSA) Efficiency for CNS Drug Design

The target compound maintains a low TPSA of 28.7 Ų while achieving a higher molecular weight (265.15 Da) than the unsubstituted analog (223.07 Da). This yields a TPSA/MW ratio of 0.108, compared to 0.129 for 2-bromo-5-phenyl-1H-imidazole (TPSA 28.7, MW 223.07), indicating that the isopropyl group adds molecular weight without imposing additional polar surface area, a favorable profile for blood-brain barrier permeation where TPSA should ideally remain below 90 Ų and molecular weight below 500 Da [1].

CNS Drug Discovery TB-BBB Permeability Ligand Efficiency

Superior Reactivity of the Aryl Bromide Handle in Suzuki-Miyaura Cross-Coupling vs. Aryl Chloride Analogs

The 2-bromo substituent is a significantly better oxidative addition partner for Pd(0) than the corresponding 2-chloro analog (2-chloro-5-[4-(propan-2-yl)phenyl]-1H-imidazole). Kinetic studies on aryl halide reactivity with Pd(PPh₃)₄ show that Ar-Br undergoes oxidative addition approximately 50-100 times faster than Ar-Cl under identical conditions [1]. This quantitative difference translates to higher isolated Suzuki-Miyaura yields (typically >85% for Ar-Br vs 50-70% for Ar-Cl with standard ligands) and broader substrate scope under mild conditions [2].

Synthetic Methodology Cross-Coupling Building Block Reactivity

Expected Improved CYP450 Metabolic Stability from Alkyl Substitution vs. Unsubstituted Phenyl

Substituted phenyl rings meta- or para- to the imidazole core are known to undergo CYP450-mediated oxidation. The isopropyl group introduces steric hindrance that can reduce metabolic para-hydroxylation rates relative to 2-bromo-5-phenyl-1H-imidazole. In analogous imidazole series, replacement of phenyl with 4-isopropylphenyl has been shown to improve in vitro microsomal half-life by 2–4 fold [1]. While direct data for this specific compound is pending, class-level SAR strongly supports a metabolic stability advantage [2].

Drug Metabolism Metabolic Stability CYP450

High-Value Application Scenarios for 2-Bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole Based on Differential Evidence


CNS Penetrant Kinase Inhibitor Fragment Merging

The combination of low TPSA (28.7 Ų) and elevated XLogP3 (3.1) makes 2-bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole an ideal core for designing brain-penetrant kinase inhibitors. Use in a fragment-merging strategy where the 2-bromo handle undergoes Suzuki coupling with a heteroaryl boronic acid to generate a hinge-binding motif, while the isopropyl group occupies a hydrophobic back pocket. This dual functionality reduces synthetic steps by eliminating the need for a post-coupling alkylation [1].

Parallel Library Synthesis via Late-Stage Diversification

The 50-100x reactivity advantage of the 2-bromo handle over the 2-chloro analog enables high-throughput Suzuki-Miyaura library synthesis using a single set of optimized conditions (Pd(dppf)Cl₂, K₂CO₃, DME/H₂O, 80°C). Libraries of 20–100 analogs can be generated from a common intermediate, enabling rapid SAR around the 5-position while maintaining constant 2-aryl diversity. This workflow is incompatible with the less reactive 2-chloro derivative, which would require ligand optimization for each boronic acid partner [2].

Metabolic Stability Focused Lead Optimization

When developing an imidazole-based lead series where CYP450-mediated clearance is a liability, the 2-bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole template offers a built-in metabolic shield at the para-position without requiring additional synthetic steps. This differentiates it from the 5-phenyl analog, which would require a late-stage bromination-alkylation sequence to introduce the isopropyl group, adding 2–3 synthetic steps and reducing overall yield [3].

Agrochemical Fungicide Intermediate with Optimized LogP

Agrochemical fungicide programs targeting foliar pathogens often require compounds with LogP > 3 for cuticle penetration. The XLogP3 of 3.1 for 2-bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole falls within the optimal range for phloem mobility and leaf penetration, while the 2-bromo handle allows extension to triazole or carboxamide fungicide motifs. The 5-phenyl analog (XLogP3 2.3) would require a lipophilic tail addition, increasing molecular weight beyond the 400 Da threshold preferred in agrochemistry [4].

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